N-(3-fluoro-4-methylphenyl)-1,3-benzothiazol-2-amine
Description
N-(3-fluoro-4-methylphenyl)-1,3-benzothiazol-2-amine is a benzothiazole derivative characterized by a 1,3-benzothiazole core substituted at the 2-position with an amine group linked to a 3-fluoro-4-methylphenyl moiety. Benzothiazoles are privileged scaffolds in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and central nervous system (CNS) modulation.
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2S/c1-9-6-7-10(8-11(9)15)16-14-17-12-4-2-3-5-13(12)18-14/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMGZIDBXNDCBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC3=CC=CC=C3S2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methylphenyl)-1,3-benzothiazol-2-amine typically involves the reaction of 3-fluoro-4-methylaniline with 2-aminobenzothiazole under specific conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-4-methylphenyl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
Pharmaceutical Development
N-(3-fluoro-4-methylphenyl)-1,3-benzothiazol-2-amine has been studied for its anticancer properties . Research indicates that it can inhibit key enzymes involved in cancer cell proliferation, such as PI3Kγ and CDK2. In vitro studies have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (Lung) | 22.13 | PI3Kγ inhibition |
| This compound | MCF-7 (Breast) | 61.03 | CDK2 and Akt inhibition |
These findings suggest that the compound may affect multiple signaling pathways associated with tumor growth and survival .
Antimicrobial Activity
The compound exhibits notable antimicrobial and antifungal activities , making it a candidate for developing new antibiotics. Studies have demonstrated its effectiveness against various bacterial strains and fungi by disrupting cellular processes in pathogens .
Material Science
Due to its chromophoric properties, this compound is also explored in the development of dyes and pigments. Its unique structure allows for potential applications in creating materials with specific optical properties .
Anticancer Studies
In a study examining various benzothiazole derivatives, compounds similar to this compound were evaluated for their cytotoxic effects on cancer cell lines. The results indicated significant antiproliferative effects correlated with structural modifications .
Antimicrobial Testing
Another case study assessed the antimicrobial efficacy of benzothiazole derivatives against both Gram-positive and Gram-negative bacteria. Certain derivatives exhibited potent antibacterial activity, suggesting their potential use as therapeutic agents .
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial activities.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Findings and Trends
Substituent Effects on Activity
- Halogenation : The presence of halogens (e.g., fluoro, chloro) enhances lipophilicity and target binding. For example, the 3-fluoro-4-methylphenyl group in SSR125543A contributes to its high affinity for the CRF1 receptor , while chloro substituents in BT16 and CBK277756 correlate with anticancer and proteasome inhibition activities .
- Heterocyclic Additions : Schiff base derivatives (e.g., benzofuran-acetylidene in ) exhibit moderate antimicrobial activity, likely due to extended conjugation enhancing membrane penetration .
Core Structure Impact
- Benzothiazole vs. Thiazole : Benzothiazole derivatives generally show broader pharmacological profiles (e.g., antimicrobial, anticancer) compared to thiazole analogs like SSR125543A, which is specialized for CNS targets .
Pharmacological Diversity
- Antimicrobial vs.
Discontinuation of N-(3-fluoro-4-methylphenyl)-1,3-benzothiazol-2-amine
While the exact reasons for discontinuation are unclear, analogs like SSR125543A (a thiazole derivative with similar substituents) achieved clinical relevance as CRF1 antagonists , suggesting that the benzothiazole core in the main compound may have inferior pharmacokinetics or target selectivity.
Biological Activity
N-(3-fluoro-4-methylphenyl)-1,3-benzothiazol-2-amine is a compound belonging to the benzothiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer properties, and enzyme inhibition mechanisms.
Chemical Structure and Properties
The compound features a benzothiazole core that enhances its biological efficacy. The presence of fluorine and amine functional groups contributes to its reactivity and interaction with various biological targets. The IUPAC name indicates the specific arrangement of these functional groups, which are crucial for its activity.
Antimicrobial Activity
Research indicates that benzothiazole derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains and fungi. The mechanism involves disrupting cellular processes in pathogens, making it a candidate for developing new antibiotics.
Table 1: Antimicrobial Efficacy of Benzothiazole Derivatives
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL | Disruption of cell wall synthesis |
| This compound | Escherichia coli | 64 µg/mL | Inhibition of protein synthesis |
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. It has been shown to inhibit key enzymes involved in cancer cell proliferation, such as PI3Kγ and CDK2. In vitro tests on lung cancer (A549) and breast cancer (MCF-7) cell lines have revealed promising results.
Table 2: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 | 22.13 | PI3Kγ inhibition |
| N-(3-fluoro-4-methylphenyl)-1,3-benzothiazol-2-amines | MCF-7 | 61.03 | CDK2 inhibition |
These findings suggest that the compound may affect multiple signaling pathways associated with tumor growth and survival.
Enzyme Inhibition
This compound has been identified as an inhibitor of various critical enzymes for cellular function. It can inhibit cyclin-dependent kinases (CDKs), mTOR pathways, and other key regulators involved in cell cycle progression and apoptosis.
Case Studies
Several case studies underscore the biological activity of benzothiazole derivatives:
- Anticancer Studies : In a study involving various benzothiazole derivatives, compounds similar to this compound were evaluated for their cytotoxic effects on cancer cell lines. The results indicated significant antiproliferative effects correlated with structural modifications.
- Antimicrobial Testing : Another study assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Findings showed potent antibacterial activity for certain derivatives, suggesting their potential as therapeutic agents.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3-fluoro-4-methylphenyl)-1,3-benzothiazol-2-amine, and how can reaction conditions be optimized for yield and purity?
- Methodology : The compound can be synthesized via cyclocondensation of substituted thioureas with α-haloketones. Key steps include refluxing in polar aprotic solvents (e.g., DMF) under nitrogen to prevent oxidation. For example, analogous thiazol-2-amine derivatives are prepared by reacting 2-aminobenzothiazole with halogenated aryl intermediates at 80–100°C for 6–12 hours . Optimization involves adjusting stoichiometry, temperature, and catalysts (e.g., CuI for Ullmann-type couplings). Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) improves purity .
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
- Methodology : Use a combination of:
- NMR : Analyze and NMR spectra to identify aromatic protons (δ 6.5–8.2 ppm) and confirm substitution patterns (e.g., fluorine-induced deshielding) .
- IR : Detect characteristic bands for NH (3140–3550 cm), C=N (1621–1624 cm), and C-S (613–693 cm) .
- Mass Spectrometry : FABMS or HRMS to confirm molecular ion peaks (e.g., m/z 466 for related benzothiazole derivatives) .
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to experimental handling?
- Methodology : Assess solubility in DMSO, ethanol, and aqueous buffers (pH 1–12) via UV-Vis spectroscopy. Stability studies under light, heat, and humidity (e.g., 40°C/75% RH for 4 weeks) using HPLC to monitor degradation .
Advanced Research Questions
Q. How can researchers design structure-activity relationship (SAR) studies to evaluate the impact of fluorine and methyl substituents on bioactivity?
- Methodology : Synthesize analogs with substituent variations (e.g., replacing fluorine with chlorine or methyl with ethyl). Test inhibitory activity against target enzymes (e.g., kinases) using enzymatic assays (IC determination) and correlate with computational docking (AutoDock Vina) to identify binding interactions .
Q. What experimental strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?
- Methodology :
- Dynamic NMR : Perform variable-temperature NMR to detect conformational exchange broadening.
- 2D Techniques : Use HSQC and HMBC to assign overlapping signals. For example, HMBC correlations between NH and adjacent carbons confirm connectivity in benzothiazole derivatives .
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure (e.g., CCDC deposition for bond angles/planarity) .
Q. How can mechanistic studies elucidate the compound’s role in enzyme inhibition (e.g., cancer-related kinases)?
- Methodology :
- Kinetic Assays : Measure values using Lineweaver-Burk plots to identify competitive/non-competitive inhibition.
- Cellular Assays : Evaluate apoptosis induction (Annexin V/PI staining) and cell cycle arrest (flow cytometry) in cancer cell lines (e.g., MCF-7) .
- Western Blotting : Quantify downstream signaling proteins (e.g., phosphorylated ERK or Akt) to map pathways .
Q. What computational methods predict the compound’s ADMET properties and guide lead optimization?
- Methodology :
- In Silico Tools : Use SwissADME for bioavailability radar and BOILED-Egg plots to predict gastrointestinal absorption.
- Molecular Dynamics : Simulate binding stability (e.g., GROMACS) with target proteins over 100 ns to assess hydrogen bond retention .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
